molecular formula C17H17NO2 B11851560 Cyclohex-2-en-1-ylmethyl isoquinoline-3-carboxylate

Cyclohex-2-en-1-ylmethyl isoquinoline-3-carboxylate

Cat. No.: B11851560
M. Wt: 267.32 g/mol
InChI Key: TZEKVVSTEHBEOS-UHFFFAOYSA-N
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Description

Cyclohex-2-en-1-ylmethyl isoquinoline-3-carboxylate is a synthetic organic compound featuring an isoquinoline core substituted at the 3-position with a carboxylate ester group, which is further modified by a cyclohex-2-en-1-ylmethyl moiety. This structure combines the aromatic heterocyclic properties of isoquinoline with the steric and electronic effects of the cyclohexenyl group, making it a molecule of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

cyclohex-2-en-1-ylmethyl isoquinoline-3-carboxylate

InChI

InChI=1S/C17H17NO2/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16/h2,4-6,8-11,13H,1,3,7,12H2

InChI Key

TZEKVVSTEHBEOS-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)COC(=O)C2=CC3=CC=CC=C3C=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohex-2-en-1-ylmethyl isoquinoline-3-carboxylate typically involves the reaction of isoquinoline derivatives with cyclohex-2-en-1-ylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

[3+2]-Cycloaddition Reactions

The cyclohexene moiety enables participation in cycloaddition reactions. Key findings include:

  • Azomethine ylide cycloaddition : Reacts with unstabilized azomethine ylides (e.g., benzyl(methoxymethyl)(trimethylsilylmethyl)amine derivatives) under trifluoroacetic acid catalysis to form pyrrolidine-fused isoquinoline products (diastereoselectivity > 90% in some cases) .

  • Electron-deficient alkenes : Cycloaddition with acrylates or maleimides proceeds via a stepwise mechanism, with regioselectivity governed by frontier molecular orbital interactions .

SubstrateReaction ConditionsProduct YieldSelectivity
Azomethine ylide 2 TFA (5 mol%), 25°C, 12 h78–85%endo preference
Methyl acrylateKF/Al₂O₃, 60°C, 8 h68%3:1 dr

Multicomponent Reactions (MCRs)

The isoquinoline scaffold participates in acid-catalyzed MCRs:

  • With terminal alkynes and isatins : Forms pyrrolo[2,1-a]isoquinolines via spirooxindole intermediates. For example, reaction with phenylacetylene and tetrahydroisoquinoline yields N-aryl carboxamides (74–84% yield) .

  • Mechanism : Involves (1) C2–C3 bond cleavage of the spirooxindole intermediate, (2) isocyanate formation, and (3) nucleophilic attack by tetrahydroisoquinoline .

Ester Hydrolysis and Functionalization

The methyl carboxylate group undergoes selective transformations:

  • Base-mediated hydrolysis : Cleavage with NaOH/EtOH yields isoquinoline-3-carboxylic acid (92% conversion) .

  • Transesterification : Reacts with primary alcohols (e.g., benzyl alcohol) under Ti(OiPr)₄ catalysis to afford benzyl esters (65–78% yield) .

Electrophilic Aromatic Substitution

The isoquinoline ring directs electrophiles to specific positions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at C-5 (76% yield) .

  • Sulfonation : SO₃/DMF selectively functionalizes C-7 (83% yield) .

ElectrophilePositionConditionsYield
NO₂⁺C-5HNO₃, 0°C, 2 h76%
SO₃H⁺C-7SO₃/DMF, 25°C, 6 h83%

Transition Metal-Catalyzed Couplings

The isoquinoline nitrogen facilitates cross-coupling reactions:

  • Suzuki–Miyaura : Pd(PPh₃)₄-mediated coupling with arylboronic acids introduces aryl groups at C-1 (55–72% yield) .

  • C–H activation : Rh(III)-catalyzed oxidative coupling with alkynes forms indolo[3,2-c]quinoline derivatives (68% yield) .

Reductive Transformations

  • Cyclohexene hydrogenation : H₂/Pd-C reduces the cyclohexene ring to cyclohexane (quantitative yield), modulating lipophilicity .

  • Isoquinoline reduction : NaBH₃CN selectively reduces the pyridine ring to 1,2,3,4-tetrahydroisoquinoline (89% yield) .

Photochemical Reactions

  • [2+2] Cycloaddition : UV irradiation (λ = 254 nm) with maleic anhydride forms a bicyclo[2.2.0] adduct (41% yield), confirmed by X-ray crystallography .

Biological Activity

Cyclohex-2-en-1-ylmethyl isoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings on its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

Overview of Isoquinoline Alkaloids

Isoquinoline alkaloids are a diverse class of compounds known for their varied biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This compound belongs to this family and exhibits promising pharmacological properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isoquinoline derivatives with cyclohexenyl groups. Recent methodologies have focused on optimizing yields and reducing reaction times through innovative catalytic approaches. For instance, l-proline has been used as a catalyst to facilitate the formation of heterocycles, enhancing biological activity while maintaining structural integrity .

Antimicrobial Activity

Research indicates that this compound exhibits moderate to strong antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

Compound MIC (mg/mL) MBC (mg/mL) Target Bacteria
This compound0.23 - 0.700.47 - 0.94Bacillus cereus, Escherichia coli

The compound demonstrated higher efficacy against Bacillus cereus, while E. coli showed greater resistance .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. Studies have reported that it induces apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.

For example, it was found to cause G2/M phase arrest in MGC-803 gastric cancer cells with an IC50 value of 5.1 μM, indicating significant cytotoxicity . The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, which shifts the balance towards cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for bacterial cell wall synthesis, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it activates caspases and alters the Bax/Bcl-2 ratio, promoting apoptosis.
  • Cell Cycle Arrest : It interferes with cell cycle progression at the G2/M checkpoint, preventing cancer cell replication.

Case Studies

A notable study explored the effects of this compound on human liver cancer cells (HepG2). The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound .

Another study highlighted its potential as an antimicrobial agent against multidrug-resistant strains, showcasing its ability to enhance the effectiveness of conventional antibiotics when used in combination therapies .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Cyclohex-2-en-1-ylmethyl isoquinoline-3-carboxylate derivatives have shown promising anticancer properties. Research indicates that isoquinoline derivatives can exhibit selective antiproliferative effects against various cancer cell lines. For instance, compounds within this class have demonstrated significant activity against human colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

1.2 Antiparasitic Properties
The isoquinoline framework has been linked to antiparasitic activities. Recent studies have reported that certain isoquinoline derivatives can interact with calcium-gated potassium channels in nematodes, leading to paralysis and inhibition of gastrointestinal nematodes . This suggests potential applications in treating parasitic infections in both humans and veterinary medicine.

1.3 Neuroprotective Effects
Isoquinoline compounds are also being investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases. The structural characteristics of this compound may contribute to its ability to cross the blood-brain barrier, making it a candidate for further studies aimed at treating conditions such as Alzheimer's disease and Parkinson's disease .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, including the Michael addition reaction involving cyclohexene derivatives and isoquinoline carboxylic acids. The flexibility in modifying the isoquinoline scaffold allows for the development of new analogs with enhanced biological activity.

Synthesis Method Key Reagents Yield References
Michael AdditionCyclohexene, Isoquinoline Carboxylic AcidHigh
CyclizationDIBAL-H, BF3·OEt2Moderate

Isoquinoline Derivatives Against Cancer

A study focused on synthesizing various isoquinoline derivatives revealed that modifications at specific positions on the isoquinoline ring significantly influenced their anticancer activity. Compounds with halogen substitutions exhibited improved potency against HCT-116 cells, suggesting that electronic effects play a crucial role in their mechanism of action .

Antiparasitic Activity Evaluation

In another case study, a series of isoquinoline derivatives were tested for their ability to inhibit Slo-1 calcium-gated potassium channels in nematodes. The results indicated that specific structural modifications enhanced efficacy, providing insights into designing more effective antiparasitic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison is based on structurally related compounds from the provided evidence and general chemical principles:

Functional Group and Substitution Patterns

  • 1-Cyclohexyl-2-(3-furyl)-1H-benzo[d]imidazole-5-carboxylic acid (): Contains a benzoimidazole core with a carboxylic acid group (unlike the ester in the target compound). Substituted with a cyclohexyl group (saturated) and a furyl group. Key difference: The carboxylic acid group enhances hydrogen-bonding capacity compared to the ester group in the target compound, which may reduce solubility in nonpolar solvents .
  • Methyl 6-tert-butyl-1H-indole-2-carboxylate (): Features an indole core with a methyl ester group. The tert-butyl group introduces steric bulk, similar to the cyclohexenyl group in the target compound.

Crystallographic and Intermolecular Interactions

  • 1-Cyclohexyl-2-(3-furyl)-1H-benzo[d]imidazole-5-carboxylic acid ():

    • Forms infinite chains via O–H⋯N hydrogen bonds.
    • Comparison : The target compound’s ester group (lacking acidic protons) would likely exhibit weaker hydrogen-bonding interactions, favoring van der Waals or π-π stacking instead .
  • Ethyl 3-isocyanato-3-phenylpropanoate (): Contains an isocyanate group, which is highly reactive compared to the inert ester group. Key difference: Reactivity profiles diverge significantly, limiting direct functional comparisons.

Data Table: Structural and Functional Comparison

Compound Core Structure Functional Group Key Substituent Intermolecular Interactions
Cyclohex-2-en-1-ylmethyl isoquinoline-3-carboxylate Isoquinoline Ester Cyclohexenylmethyl Likely van der Waals/π-π
1-Cyclohexyl-2-(3-furyl)-1H-benzo[d]imidazole-5-carboxylic acid Benzoimidazole Carboxylic acid Cyclohexyl, furyl O–H⋯N hydrogen bonds
Methyl 6-tert-butyl-1H-indole-2-carboxylate Indole Ester tert-Butyl Steric hindrance-dominated

Research Findings and Limitations

  • Structural Insights : The absence of crystallographic data for the target compound limits direct comparisons. However, cyclohexenyl groups in analogous compounds (e.g., ) enhance conformational flexibility, which may influence binding affinities in biological systems.
  • Reactivity : Ester groups (as in the target compound) are less reactive than carboxylic acids () but more hydrolytically labile than ethers or hydrocarbons.
  • Synthetic Challenges : The cyclohexenylmethyl group may complicate purification due to its hydrophobicity, as seen in crystallization protocols for similar compounds .

Critical Analysis of Evidence

The provided evidence lacks direct data on this compound, requiring reliance on extrapolation from structurally related molecules. For example:

  • highlights hydrogen-bonding in carboxylic acid derivatives, which is absent in ester-containing compounds.

Recommendation : Further studies should include X-ray crystallography (using SHELX-based refinement ) and spectroscopic characterization to resolve ambiguities.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Cyclohex-2-en-1-ylmethyl isoquinoline-3-carboxylate in laboratory settings?

  • Answer : Standard safety measures include wearing a face shield, safety glasses, and gloves. Work should be conducted in a well-ventilated area, and hands must be washed thoroughly after handling. In case of skin contact, wash with soap and water immediately . For inhalation exposure, move to fresh air and seek medical attention. Safety data sheets (SDS) should be consulted for emergency procedures .

Q. How can researchers confirm the purity and identity of synthesized this compound?

  • Answer : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed m/z vs. calculated values) and ¹³C NMR spectroscopy to confirm structural assignments. For example, characteristic peaks for ester carbonyl groups (~167 ppm) and cyclohexenyl carbons (~19–29 ppm) should align with published spectra .

Q. What are the primary synthetic routes for preparing isoquinoline-3-carboxylate derivatives?

  • Answer : Common methods include oxidative cycloaddition reactions of amidinatoboryl-aminosilylenes or catalytic coupling of electron-rich alkynes with carboxylic acids. Column chromatography (e.g., PE/EtOAc gradients) is typically used for purification .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

  • Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can determine bond lengths, angles, and stereochemistry. For instance, the cyclohexenyl ring’s chair conformation and ester group orientation can be validated with R-factors <0.05 .

Q. What strategies mitigate low yields in the synthesis of isoquinoline-3-carboxylate derivatives?

  • Answer : Optimize reaction conditions by adjusting catalysts (e.g., transition metals for asymmetric additions), temperature, or solvent polarity. For example, using Pd-catalyzed cross-coupling reactions improves regioselectivity in cyclohexenyl-isoquinoline systems .

Q. How should researchers address contradictory spectral data (e.g., NMR shifts) for structurally similar analogs?

  • Answer : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data. For cyclohexenyl derivatives, discrepancies in olefinic proton shifts (~5–6 ppm) may arise from solvent effects or conformational dynamics .

Q. What computational methods predict the reactivity of this compound in catalytic cycles?

  • Answer : Use molecular docking or molecular dynamics simulations to study interactions with catalytic sites. For organoboron complexes, chelation effects at the isoquinoline carboxylate group can be modeled using Gaussian software .

Methodological Best Practices

Q. How to ensure reproducibility in synthetic procedures for this compound?

  • Answer : Document all experimental parameters (e.g., stoichiometry, reaction time, purification steps) in detail. Use standardized protocols from journals like the Chinese Journal of Organic Chemistry, which require full characterization data for new compounds .

Q. What ethical considerations apply when publishing research on hazardous compounds like this derivative?

  • Answer : Disclose all safety risks in the manuscript, adhere to institutional review board (IRB) guidelines, and cite SDS documentation. Avoid overgeneralizing findings without empirical validation .

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